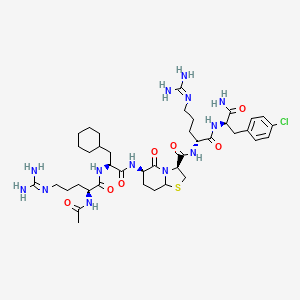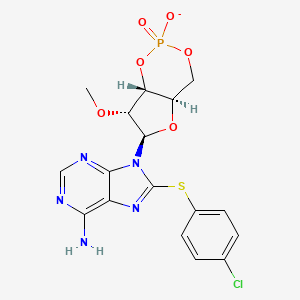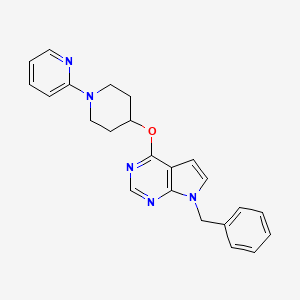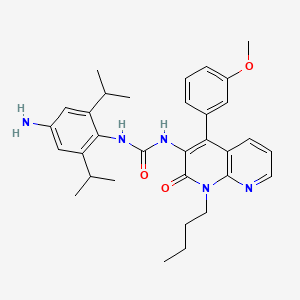![molecular formula C35H37N7O3 B10771457 (2S)-N-[(1R)-1-[4-(2,4-dimethoxyphenyl)-5-(3-ethylindol-1-yl)-1,2,4-triazol-3-yl]-2-(1H-indol-3-yl)ethyl]pyrrolidine-2-carboxamide](/img/structure/B10771457.png)
(2S)-N-[(1R)-1-[4-(2,4-dimethoxyphenyl)-5-(3-ethylindol-1-yl)-1,2,4-triazol-3-yl]-2-(1H-indol-3-yl)ethyl]pyrrolidine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
JMV3008 is a synthetic organic compound known for its bioactive properties. It is classified as a ligand and has been studied for its interactions with various biological targets. The compound’s IUPAC name is (2S)-N-[(1R)-1-[4-(2,4-dimethoxyphenyl)-5-(3-ethylindol-1-yl)-1,2,4-triazol-3-yl]-2-(1H-indol-3-yl)ethyl]pyrrolidine-2-carboxamide .
Métodos De Preparación
The synthesis of JMV3008 involves multiple steps, starting with the preparation of key intermediates. The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations. Industrial production methods may involve scaling up these reactions using batch or continuous flow processes to achieve higher yields and purity .
Análisis De Reacciones Químicas
JMV3008 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
JMV3008 has a wide range of scientific research applications, including:
Chemistry: It is used as a ligand in various chemical reactions and studies to understand its interactions with different molecules.
Biology: It is studied for its effects on biological systems, including its interactions with receptors and enzymes.
Medicine: JMV3008 is investigated for its potential therapeutic applications, including its effects on specific diseases and conditions.
Mecanismo De Acción
The mechanism of action of JMV3008 involves its interaction with specific molecular targets, such as receptors and enzymes. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparación Con Compuestos Similares
JMV3008 can be compared with other similar compounds, such as:
JMV2959: Another synthetic ligand with similar bioactive properties.
JMV3012: A compound with a similar chemical structure but different biological activities.
Propiedades
Fórmula molecular |
C35H37N7O3 |
|---|---|
Peso molecular |
603.7 g/mol |
Nombre IUPAC |
(2S)-N-[(1R)-1-[4-(2,4-dimethoxyphenyl)-5-(3-ethylindol-1-yl)-1,2,4-triazol-3-yl]-2-(1H-indol-3-yl)ethyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C35H37N7O3/c1-4-22-21-41(30-14-8-6-11-26(22)30)35-40-39-33(42(35)31-16-15-24(44-2)19-32(31)45-3)29(38-34(43)28-13-9-17-36-28)18-23-20-37-27-12-7-5-10-25(23)27/h5-8,10-12,14-16,19-21,28-29,36-37H,4,9,13,17-18H2,1-3H3,(H,38,43)/t28-,29+/m0/s1 |
Clave InChI |
YAWJYESYIAWFJX-URLMMPGGSA-N |
SMILES isomérico |
CCC1=CN(C2=CC=CC=C21)C3=NN=C(N3C4=C(C=C(C=C4)OC)OC)[C@@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@@H]7CCCN7 |
SMILES canónico |
CCC1=CN(C2=CC=CC=C21)C3=NN=C(N3C4=C(C=C(C=C4)OC)OC)C(CC5=CNC6=CC=CC=C65)NC(=O)C7CCCN7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[[(1R,5S)-6-[(5-chloropyridin-2-yl)methoxymethyl]-3-azabicyclo[3.1.0]hexan-3-yl]methyl]-1-methylbenzimidazole](/img/structure/B10771385.png)

![5-Fluoro-2-{3-[(3S,6R)-1-(4-fluorobenzoyl)-6-methylpiperidin-3-yl]-1,2,4-oxadiazol-5-yl}pyridine](/img/structure/B10771398.png)
![[[(2R,3R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-[[[[(3R,4S,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-sulfanylphosphoryl]oxy-hydroxyphosphoryl]-chloromethyl]phosphinic acid](/img/structure/B10771401.png)
![2-[[2-(4-hydroxy-3-iodanylphenyl)ethylamino]methyl]-3,4-dihydro-2H-naphthalen-1-one](/img/structure/B10771412.png)
![[3H]eletriptan](/img/structure/B10771413.png)

![[125I]N,N-Diethyllysergamide](/img/structure/B10771429.png)

![N-(4-{5-[3-chloro-4-(trifluoromethoxy)phenyl]-1,3,4-oxadiazol-2-yl}butyl)-4-(1,8-naphthyridin-2-yl)butanamide](/img/structure/B10771445.png)

![3-Fluoro-5-[5-(4-methyl-1H-imidazol-2-yl)-tetrazol-2-yl]-benzonitrile](/img/structure/B10771472.png)
![[[[[(2R,3S,4R,5R)-5-[6-amino-2-(2,2,3,3,3-pentatritiopropylsulfanyl)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]-dichloromethyl]phosphonic acid](/img/structure/B10771480.png)
